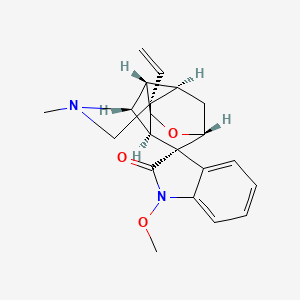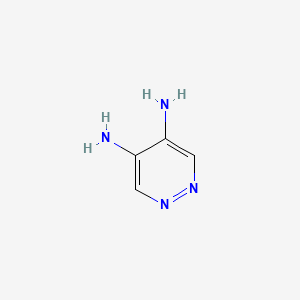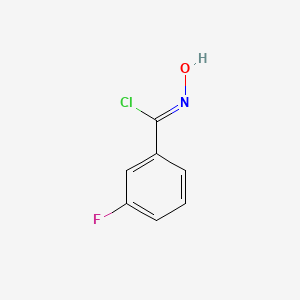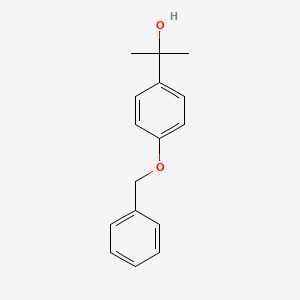
5-Fluorouracil-15N2
Übersicht
Beschreibung
5-Fluorouracil-15N2 is a variant of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent . It is a nucleobase analog of uracil, where the hydrogen at position 5 is replaced by fluorine . The molecular formula is C4H3F15N2O2 and the molecular weight is 133.06 .
Molecular Structure Analysis
The molecular structure of 5-Fluorouracil-15N2 is similar to that of uracil, with a fluorine atom replacing the hydrogen at the carbon-5 position of the pyrimidine ring .Chemical Reactions Analysis
5-Fluorouracil is a prodrug that undergoes a complex series of biotransformations to ribosyl and deoxyribosyl nucleotide metabolites . It functions by inhibiting DNA synthesis . It is also converted to the active metabolites FUTP and FdUTP, which induce RNA and DNA damage, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluorouracil-15N2 include a molecular weight of 132.10, and it is a solid at room temperature . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacodynamic Research
5-Fluorouracil (5-FU) is often used in clinical research to study its pharmacokinetic and pharmacodynamic effects. The analysis of 5-FU in plasma can help understand its distribution, metabolism, and excretion in the body, which is crucial for optimizing dosing regimens .
Oncology Research: miRNA Modulation
Research has shown that microRNAs (miRNAs) can influence the response of cancer cells to 5-FU. For instance, overexpression of miR-147 can suppress cell proliferation and migration while enhancing the cytotoxic effects of 5-FU on hepatocellular carcinoma cells .
Cancer Treatment Mechanisms
Continuous research into 5-FU has expanded its use as a chemotherapeutic agent. Studies focus on improving its release profile and anticancer activity, particularly in breast cancer treatment. Understanding its mechanism of action is key to developing more effective cancer therapies .
Non-Coding RNA Impact
Non-coding RNAs play a significant role in determining patient responses to 5-FU. They modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other cell behaviors, which are critical areas of research for improving treatment outcomes .
Wirkmechanismus
Target of Action
5-Fluorouracil-15N2, also known as 5-FU, is a pyrimidine analog that primarily targets thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU interferes with DNA synthesis and disrupts cell proliferation .
Mode of Action
The main mechanism of action of 5-FU involves the formation of a covalently bound ternary complex . This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits the function of TS, thereby disrupting DNA synthesis .
Biochemical Pathways
5-FU affects pyrimidine synthesis by inhibiting TS, which results in the depletion of intracellular dTTP pools . This disruption of pyrimidine synthesis leads to the misincorporation of fluoronucleotides into RNA and DNA, further inhibiting their normal function . The affected pathways and their downstream effects include cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Pharmacokinetics
The pharmacokinetics of 5-FU is characterized by its poor and erratic bioavailability after oral administration . It has a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent requirement for administration . The variability in steady-state plasma concentrations of 5-FU during protracted venous infusion (PVI) is considerably less than previously reported .
Result of Action
The molecular and cellular effects of 5-FU’s action are primarily cytotoxic. It induces apoptosis, or programmed cell death, in cancer cells . Clinically, 5-FU is used in the treatment of various types of cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract . Its use has led to improved overall and disease-free survival of patients with resected stage III colorectal cancer .
Action Environment
The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-FU can be affected by the development of drug resistance, which remains a significant limitation to its clinical use .
Safety and Hazards
Zukünftige Richtungen
Non-coding RNAs have a central impact on the response of patients to 5-FU. Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment . This suggests a potential future direction for enhancing the efficacy of 5-Fluorouracil-15N2 in cancer treatment.
Eigenschaften
IUPAC Name |
5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH]C(=O)[15NH]1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584013 | |
| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorouracil-15N2 | |
CAS RN |
68941-95-7 | |
| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorouracil-15N2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)




![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)







